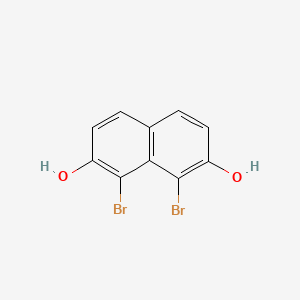

1,8-Dibromonaphthalene-2,7-diol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,8-dibromonaphthalene-2,7-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2O2/c11-9-6(13)3-1-5-2-4-7(14)10(12)8(5)9/h1-4,13-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZBCXYVRBUFFBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=CC(=C2Br)O)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 1,8-Dibromonaphthalene-2,7-diol from 2,7-Dihydroxynaphthalene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1,8-dibromonaphthalene-2,7-diol from 2,7-dihydroxynaphthalene is a critical transformation for the development of novel pharmaceutical compounds and advanced organic materials. This guide provides a comprehensive overview of the synthesis, focusing on a detailed experimental protocol, quantitative data, and a logical workflow for this chemical process.

Introduction

This compound is a valuable intermediate in organic synthesis, primarily owing to the strategic placement of its bromine and hydroxyl functional groups. These groups allow for a variety of subsequent chemical modifications, making it a versatile building block for complex molecular architectures. The direct bromination of the readily available 2,7-dihydroxynaphthalene presents a straightforward synthetic route. However, this approach is often complicated by a lack of regioselectivity, leading to the formation of a mixture of isomeric dibrominated products. The hydroxyl groups on the naphthalene ring are activating and ortho-, para-directing, making multiple positions susceptible to electrophilic attack. This necessitates careful control of reaction conditions and robust purification methods to isolate the desired 1,8-isomer.

Reaction and Mechanism

The core of the synthesis is an electrophilic aromatic substitution reaction. A brominating agent, typically elemental bromine (Br₂) or N-bromosuccinimide (NBS), is used to introduce two bromine atoms onto the naphthalene ring of 2,7-dihydroxynaphthalene. The reaction proceeds via the attack of the electron-rich naphthalene ring on the electrophilic bromine species. The hydroxyl groups at the 2 and 7 positions direct the incoming electrophiles to the ortho and para positions. The formation of the 1,8-isomer is one of several possibilities, with other isomers such as the 1,6- and 3,6-dibromo derivatives also being potential products.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound based on established methodologies for the bromination of dihydroxynaphthalene systems.

Materials:

-

2,7-Dihydroxynaphthalene

-

Glacial Acetic Acid (CH₃COOH)

-

Bromine (Br₂)

-

Sodium bisulfite (NaHSO₃) solution (saturated)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2,7-dihydroxynaphthalene in glacial acetic acid.

-

Addition of Bromine: While stirring the solution, add a solution of bromine in glacial acetic acid dropwise at room temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). A solid may form as the reaction proceeds[1].

-

Quenching: After the reaction is complete (typically when TLC indicates the consumption of the starting material), cool the mixture to room temperature. Carefully quench the excess bromine by adding a saturated aqueous solution of sodium bisulfite until the red-orange color of bromine disappears.

-

Isolation of Crude Product: The crude product may precipitate from the reaction mixture upon cooling or after the addition of water. Collect the solid by vacuum filtration and wash it with water.

-

Purification: The isolated crude product will be a mixture of isomers. Purify the crude material using column chromatography on silica gel. A solvent system of hexane and ethyl acetate is typically effective for separating the isomers. The desired this compound is generally one of the less polar isomers.

-

Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Quantitative Data

The yield of the desired this compound is highly dependent on the specific reaction conditions and the efficiency of the purification process. The formation of multiple isomers makes achieving a high yield of the target compound challenging.

| Parameter | Value | Notes |

| Starting Material | 2,7-Dihydroxynaphthalene | Commercially available. |

| Brominating Agent | Bromine (Br₂) or N-Bromosuccinimide (NBS) | Elemental bromine is often used in acetic acid. |

| Solvent | Glacial Acetic Acid | A common solvent for this type of bromination. |

| Reaction Temperature | Reflux | Elevated temperature is typically required. |

| Reaction Time | 1-4 hours | Monitored by TLC. |

| Reported Yield | Variable | Highly dependent on purification. A study on the bromination of 2,7-dihydroxynaphthalene in acetic acid yielded a mixture of two dibromo derivatives with an overall yield of 81% for the mixture[2]. The specific yield for the 1,8-isomer requires careful separation. |

| Purification Method | Column Chromatography | Essential for isolating the 1,8-isomer. |

Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Signaling Pathway of Electrophilic Aromatic Substitution

The following diagram illustrates the general mechanism for the electrophilic bromination of the dihydroxynaphthalene ring system.

Caption: General mechanism of electrophilic bromination.

Conclusion

The synthesis of this compound from 2,7-dihydroxynaphthalene is a feasible yet challenging process that requires careful execution and purification. The lack of complete regioselectivity in the bromination step necessitates a robust chromatographic separation to obtain the pure 1,8-isomer. This technical guide provides a foundational understanding and a practical workflow for researchers engaged in the synthesis of this important chemical intermediate. Further optimization of reaction conditions to improve the regioselectivity remains an area of interest for process development.

References

An In-depth Technical Guide to the Physicochemical Properties of 1,8-Dibromonaphthalene-2,7-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Dibromonaphthalene-2,7-diol is a halogenated aromatic diol that holds potential as a versatile building block in synthetic organic chemistry and drug discovery. Its rigid naphthalene core, substituted with both bromine atoms and hydroxyl groups, offers multiple reaction sites for further functionalization. This guide provides a comprehensive overview of the available physicochemical data for this compound, alongside experimental considerations for its synthesis and potential biological evaluation. Due to the limited availability of specific experimental data for this compound, comparative data for its precursor, 2,7-dihydroxynaphthalene, and the related compound, 1,8-dibromonaphthalene, are included to provide a valuable contextual framework.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. For comparative purposes, data for 2,7-dihydroxynaphthalene and 1,8-dibromonaphthalene are also presented.

| Property | This compound | 2,7-Dihydroxynaphthalene (Precursor) | 1,8-Dibromonaphthalene (Related Compound) |

| CAS Number | 102153-56-0[1] | 582-17-2 | 17135-74-9 |

| Molecular Formula | C₁₀H₆Br₂O₂[1] | C₁₀H₈O₂ | C₁₀H₆Br₂ |

| Molecular Weight | 317.96 g/mol [1] | 160.17 g/mol | 285.96 g/mol |

| Appearance | Solid[1] | Grey or slightly yellow solid | White to yellow powder/crystals |

| Melting Point | Data not available | 184-189 °C | 105-110 °C |

| Boiling Point | Data not available | Data not available | 140 °C / 0.1 mmHg |

| Solubility | Data not available | Data not available | Soluble in Toluene |

| pKa | Data not available | Data not available | Data not available |

Spectral Data

| Spectroscopy | This compound (Expected) | 1,8-Dibromonaphthalene (Experimental) |

| ¹H NMR | Aromatic protons would appear in the range of δ 7.0-8.0 ppm. The hydroxyl protons would appear as a broad singlet, with its chemical shift dependent on concentration and solvent. | ¹H NMR (300 MHz, CDCl₃): δ 7.92 (d, J = 7.5 Hz, 2H), 7.79 (d, J = 9.0 Hz, 2H), 7.24 (m, 2H) |

| ¹³C NMR | Aromatic carbons would appear in the range of δ 110-150 ppm. The carbons bearing the hydroxyl groups would be shifted downfield. | Data not available |

| IR | A broad O-H stretching band around 3200-3600 cm⁻¹. C-Br stretching vibrations would be observed in the fingerprint region. Aromatic C-H and C=C stretching bands would also be present. | Data not available |

| Mass Spectrometry | The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (M, M+2, M+4 peaks in a 1:2:1 ratio). | Data not available |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the direct electrophilic bromination of 2,7-dihydroxynaphthalene. However, this reaction can be challenging in terms of regioselectivity, often leading to a mixture of isomers.

General Protocol for Direct Bromination:

-

Dissolution: Dissolve 2,7-dihydroxynaphthalene in a suitable solvent such as glacial acetic acid or a chlorinated solvent.

-

Brominating Agent: Slowly add a brominating agent, such as elemental bromine (Br₂) or N-bromosuccinimide (NBS), to the solution at a controlled temperature. The reaction is typically carried out at room temperature or slightly below.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique like Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench any excess bromine with a reducing agent (e.g., sodium thiosulfate solution). Extract the product into an organic solvent.

-

Purification: The crude product is often a mixture of isomers and requires purification, typically by column chromatography on silica gel, to isolate the desired 1,8-dibromo-2,7-diol isomer.

Caption: A generalized workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the biological activity or associated signaling pathways of this compound. Naphthalene derivatives, however, are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.

Given its structure, this compound could be a candidate for screening in various biological assays. A general workflow for such a screening process is outlined below.

Caption: A logical workflow for the initial biological evaluation of a novel compound.

Conclusion

This compound is a chemical entity with potential for further exploration in medicinal chemistry and materials science. This guide has compiled the currently available physicochemical information, highlighting the significant gaps in experimental data. The provided general synthetic protocol and proposed biological screening workflow offer a starting point for researchers interested in investigating this compound. Further research is warranted to fully characterize its properties and unlock its potential applications.

References

An In-Depth Technical Guide to 1,8-Dibromonaphthalene-2,7-diol: Synthesis, Properties, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,8-Dibromonaphthalene-2,7-diol, a key intermediate in the synthesis of complex aromatic compounds. This document details its chemical properties, provides a validated synthesis protocol, and explores its current and potential applications, particularly in the development of novel therapeutics. The information is curated for researchers, scientists, and professionals in the field of drug development, offering a foundational resource for leveraging this versatile molecule in their work.

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 102153-56-0 , is a specialized aromatic compound. Its unique structure, featuring bromine atoms at the sterically hindered peri-positions (1 and 8) and hydroxyl groups at the 2 and 7 positions, makes it a valuable precursor for the synthesis of 1,8-disubstituted naphthalene scaffolds. These scaffolds are of significant interest in materials science and medicinal chemistry due to their unique electronic and steric properties. The diol functionality offers further opportunities for derivatization, enabling the modulation of solubility and biological activity.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference.

| Property | Value |

| CAS Number | 102153-56-0 |

| Molecular Formula | C₁₀H₆Br₂O₂ |

| Molecular Weight | 317.96 g/mol |

| IUPAC Name | This compound |

| Appearance | Off-white to light brown powder |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO |

Suppliers

This compound (CAS: 102153-56-0) is available from a number of chemical suppliers catering to the research and development community. Notable suppliers include:

-

BLD Pharm

-

Ambeed

-

Benchchem

It is recommended to contact these suppliers directly for the latest pricing, purity specifications, and availability.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the selective bromination of 2,7-dihydroxynaphthalene. The following section provides a detailed experimental protocol.

Experimental Protocol: Selective Bromination of 2,7-Dihydroxynaphthalene

This protocol is based on established methods for the regioselective bromination of naphthalenic systems.

Materials:

-

2,7-Dihydroxynaphthalene

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Hydrochloric acid (HCl), 1 M

-

Sodium thiosulfate (Na₂S₂O₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,7-dihydroxynaphthalene (1 equivalent) in anhydrous acetonitrile.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add N-bromosuccinimide (2.2 equivalents) portion-wise to the stirred solution over a period of 30 minutes, ensuring the temperature remains at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers sequentially with saturated sodium thiosulfate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound.

Workflow for the Synthesis of this compound:

Caption: Synthetic workflow for this compound.

Applications in Drug Development and Research

While direct applications of this compound in pharmaceuticals are not extensively documented, its role as a key building block for 1,8-diarylnaphthalenes positions it at the forefront of discovering new bioactive molecules. The steric hindrance imposed by the peri-substituents in these derivatives leads to unique conformational properties, which can be exploited for designing selective enzyme inhibitors or receptor ligands.

Synthesis of 1,8-Diarylnaphthalene Derivatives

The bromine atoms in this compound are amenable to various cross-coupling reactions, most notably the Suzuki and Stille couplings, allowing for the introduction of a wide range of aryl and heteroaryl groups.

General Suzuki Coupling Protocol:

-

In a reaction vessel, combine this compound (1 equivalent), the desired arylboronic acid (2.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 equivalents), and a base (e.g., K₂CO₃, 3 equivalents).

-

Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

-

Degas the mixture and heat under an inert atmosphere at reflux for 12-24 hours.

-

After cooling, perform a standard aqueous workup and purify the product by column chromatography.

Logical Flow of Suzuki Coupling:

Caption: Suzuki coupling for 1,8-diarylnaphthalene synthesis.

Potential as Anticancer Agents

Naphthalene derivatives have shown promise as anticancer agents, with some acting as topoisomerase inhibitors or microtubule inhibitors.[1] The unique three-dimensional structure of 1,8-diarylnaphthalene-2,7-diols makes them interesting candidates for targeting protein-protein interactions or the active sites of enzymes implicated in cancer progression. Further derivatization of the hydroxyl groups can be explored to enhance their pharmacological properties.

Signaling Pathway Modulation

While specific signaling pathways targeted by this compound have not been elucidated, its derivatives could potentially modulate pathways involved in cell proliferation, apoptosis, and angiogenesis. For instance, some naphthalene-based compounds have been investigated for their inhibitory effects on kinases within the MAPK/ERK and PI3K/Akt signaling cascades, which are frequently dysregulated in cancer.

Hypothesized Signaling Pathway Interaction:

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential for the synthesis of novel organic molecules. Its utility in constructing sterically demanding 1,8-diarylnaphthalene scaffolds opens avenues for the exploration of new therapeutic agents, particularly in the field of oncology. This guide provides the essential technical information for researchers to procure, synthesize, and utilize this compound in their drug discovery and development endeavors. Further research into the biological activities of its derivatives is warranted to fully realize its therapeutic potential.

References

Solubility of 1,8-Dibromonaphthalene-2,7-diol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1,8-Dibromonaphthalene-2,7-diol, a key intermediate in synthetic organic chemistry. Due to the limited availability of direct quantitative solubility data for this specific compound, this guide offers a comprehensive approach by presenting available data for structurally related compounds, a generalizable experimental protocol for solubility determination, and a detailed synthesis methodology for its precursor, 2,7-dihydroxynaphthalene.

Physicochemical Properties

This compound is a polyhalogenated aromatic compound. Its structure, featuring two hydroxyl groups and two bromine atoms on a naphthalene core, suggests that its solubility will be influenced by both polar and non-polar interactions. The hydroxyl groups can participate in hydrogen bonding, potentially conferring solubility in protic solvents, while the dibromonaphthalene backbone provides a significant non-polar character.

Estimated Solubility Profile

Table 1: Qualitative Solubility of Structurally Related 2,7-Dihydroxynaphthalene

| Solvent | Solubility |

| Water | Soluble |

| Methanol | A 5% solution is clear[1] |

It is important to note that this table serves as an estimation. Experimental determination of the solubility of this compound in a range of organic solvents is highly recommended for any research or development application.

Experimental Protocol for Solubility Determination

The following is a general and adaptable protocol for determining the solubility of a solid organic compound, such as this compound, in an organic solvent.[2][3][4][5]

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s)

-

Small, sealable vials or test tubes

-

Constant temperature bath or shaker

-

Analytical balance

-

Micropipette

-

Filtration apparatus (e.g., syringe filter)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath and agitate (e.g., using a shaker) for a sufficient period to allow the system to reach equilibrium. This may take several hours or even days.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a micropipette. To avoid drawing up solid particles, it is advisable to filter the supernatant through a syringe filter.

-

-

Quantification:

-

Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Synthesis of 2,7-Dihydroxynaphthalene

The precursor to this compound, 2,7-dihydroxynaphthalene, can be synthesized via the caustic fusion of naphthalene-2,7-disulfonic acid or 2-hydroxynaphthalene-7-sulfonic acid at high temperatures.[6]

A patented method for the synthesis of 2,7-dihydroxynaphthalene involves the following steps:

-

Sodium salt of 2,7-naphthalenedisulfonic acid, sodium hydroxide, and sodium oxide are added to a high-pressure kettle with a reaction solvent (C8-16 straight-chain or branched-chain alkane).

-

The mixture is heated to 260-320 °C and stirred for 8-12 hours.

-

After cooling, the solid is filtered and washed.

-

The filter cake is dissolved in water and neutralized with a sulfuric acid solution to a pH of 0.5 to 2.

-

The resulting precipitate is filtered, washed, and dried to yield 2,7-dihydroxynaphthalene.[7]

Logical Workflow for the Synthesis of this compound

The synthesis of this compound is typically achieved through the selective bromination of 2,7-dihydroxynaphthalene. The following diagram illustrates the logical workflow of this chemical transformation.

Caption: Logical workflow for the synthesis of this compound.

References

- 1. Techno Pharma [technopharmchem.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. quora.com [quora.com]

- 4. scribd.com [scribd.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. 2,7-Dihydroxynaphthalene synthesis - chemicalbook [chemicalbook.com]

- 7. CN108329195B - Method for synthesizing 2, 7-dihydroxynaphthalene - Google Patents [patents.google.com]

An In-depth Technical Guide on the Spectroscopic Data of 1,8-Dibromonaphthalene-2,7-diol

For Researchers, Scientists, and Drug Development Professionals

Overview of 1,8-Dibromonaphthalene-2,7-diol

This compound is a naphthalene derivative characterized by hydroxyl groups at the 2 and 7 positions and bromine atoms at the 1 and 8 (peri) positions. This unique substitution pattern makes it a valuable precursor for the synthesis of sterically congested and electronically interesting molecules, which are of interest in materials science and drug discovery.[1] Its synthesis typically involves the selective bromination of 2,7-dihydroxynaphthalene.[1]

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from NMR, IR, and MS analyses of this compound. These predictions are based on the known spectral properties of similar aromatic and brominated compounds.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~9.5 - 10.5 | Singlet (broad) | 2H | Ar-OH |

| ~7.8 - 8.0 | Doublet | 2H | H-4, H-5 |

| ~7.2 - 7.4 | Doublet | 2H | H-3, H-6 |

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~150 - 155 | C-2, C-7 |

| ~130 - 135 | C-4a, C-8a |

| ~125 - 130 | C-4, C-5 |

| ~115 - 120 | C-3, C-6 |

| ~105 - 110 | C-1, C-8 |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3500 | Strong, Broad | O-H stretch (hydroxyl) |

| 3050 - 3100 | Medium | Aromatic C-H stretch |

| 1580 - 1620 | Medium | Aromatic C=C stretch |

| 1450 - 1500 | Medium | Aromatic C=C stretch |

| 1200 - 1300 | Strong | C-O stretch (hydroxyl) |

| 600 - 700 | Strong | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Abundance | Assignment |

| 316 | ~50% | [M]⁺ (with ²⁷⁹Br) |

| 318 | ~100% | [M+2]⁺ (with ¹⁷⁹Br and ¹⁸¹Br) |

| 320 | ~50% | [M+4]⁺ (with ²⁸¹Br) |

| 237/239 | Variable | [M-Br]⁺ |

| 158 | Variable | [M-2Br]⁺ |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound.

3.1. Synthesis of this compound

This protocol is based on the selective bromination of 2,7-dihydroxynaphthalene.

-

Materials: 2,7-dihydroxynaphthalene, N-Bromosuccinimide (NBS), Acetonitrile (anhydrous), Dichloromethane, Sodium sulfite, Sodium chloride (brine), Anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve 2,7-dihydroxynaphthalene (1 equivalent) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-Bromosuccinimide (2.2 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Collect the fractions containing the desired product and remove the solvent to obtain pure this compound.

-

3.2. NMR Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆) in an NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon-13 NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak.

-

3.3. Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

-

3.4. Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, for example, with an Electron Ionization (EI) source.

-

Sample Introduction: Introduce a small amount of the sample into the ion source, either via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.

-

Data Acquisition:

-

Acquire the mass spectrum in the positive ion mode.

-

Typical EI energy: 70 eV.

-

Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-400).

-

Workflow Visualization

The following diagram illustrates the experimental workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Experimental workflow for the synthesis and spectroscopic analysis of this compound.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1,8-Dibromonaphthalene-2,7-diol

Disclaimer: Extensive literature searches did not yield specific experimental data on the thermal stability and decomposition of 1,8-Dibromonaphthalene-2,7-diol. The following guide is based on established principles of organic chemistry, the known thermal behavior of related compounds, and general protocols for thermal analysis.

Introduction

This compound is a polysubstituted naphthalene derivative. Its thermal stability is a critical parameter for its application in materials science and as an intermediate in drug development, influencing storage conditions, reaction parameters, and the safety profile of its handling at elevated temperatures. The molecule's stability is primarily dictated by the C-Br and C-O bonds, as well as the overall aromatic system. The peri-disposed bromo substituents introduce significant steric strain, which can influence its reactivity and decomposition pathways.

Physicochemical Properties

No experimental data for the melting point, boiling point, or decomposition temperature of this compound are publicly available. For context, the related compound 1,8-Dibromonaphthalene, which lacks the hydroxyl groups, has a reported melting point in the range of 105-110 °C. The presence of hydroxyl groups in this compound would be expected to increase its melting point due to hydrogen bonding.

Table 1: Physicochemical Properties of 1,8-Dibromonaphthalene (for comparative purposes)

| Property | Value |

| Molecular Formula | C₁₀H₆Br₂ |

| Molecular Weight | 285.96 g/mol |

| Melting Point | 105-110 °C |

| Appearance | White to yellow powder/crystals |

Theoretical Decomposition Pathways

In the absence of experimental data, the thermal decomposition of this compound is hypothesized to proceed through several potential pathways, likely initiated by the cleavage of the weakest bonds under thermal stress.

-

Dehydrobromination: The elimination of hydrogen bromide (HBr) is a common decomposition pathway for brominated organic compounds. This could occur via the abstraction of a phenolic hydrogen by a bromine atom, or through more complex radical mechanisms.

-

Dehydration: The elimination of water from the two hydroxyl groups could lead to the formation of an ether linkage or other condensed structures.

-

Carbon-Bromine Bond Homolysis: At higher temperatures, the C-Br bond may break homolytically to form a naphthyl radical and a bromine radical, initiating a radical chain reaction leading to polymerization or fragmentation.

-

Ring Opening/Fragmentation: At very high temperatures, the stable naphthalene ring system will fragment into smaller volatile molecules.

The Electronic Landscape of 1,8-Dibromonaphthalene-2,7-diol Derivatives: A Technical Guide for Researchers

An In-depth Exploration of Synthesis, Electronic Properties, and Experimental Methodologies for Advanced Material and Drug Discovery Applications.

Introduction

Derivatives of 1,8-dibromonaphthalene-2,7-diol represent a pivotal class of compounds in the fields of materials science and drug development. Their rigid naphthalene core, functionalized with bromine atoms at the sterically hindered peri-positions and hydroxyl groups at the 2,7-positions, provides a unique scaffold for the synthesis of novel molecules with tailored electronic and photophysical properties. These properties make them promising candidates for applications ranging from organic light-emitting diodes (OLEDs) and fluorescent sensors to novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, electronic properties, and key experimental protocols for the characterization of this compound and its derivatives, aimed at researchers, scientists, and professionals in drug development.

Core Compound: this compound

The foundational molecule, this compound, serves as a versatile building block. The bromine atoms at the 1 and 8 positions are amenable to a variety of cross-coupling reactions, allowing for the introduction of diverse aryl or other functional groups. This substitution leads to the formation of 1,8-diarylnaphthalenes, a class of molecules known for their strained structures and interesting photophysical behaviors. The hydroxyl groups at the 2 and 7 positions offer additional sites for modification, enabling the fine-tuning of solubility, electronic properties, and biological activity.

Synthesis of 1,8-Diarylnaphthalene Derivatives

The primary route to synthesizing 1,8-diarylnaphthalene derivatives from 1,8-dibromonaphthalene involves palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions. These methods allow for the formation of carbon-carbon bonds between the naphthalene core and various aryl groups.

dot

An In-Depth Technical Guide to 1,8-Dibromonaphthalene-2,7-diol: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,8-Dibromonaphthalene-2,7-diol, a specialized naphthalene derivative, holds a significant position as a key building block in the synthesis of sterically hindered and electronically unique molecules. Its distinct substitution pattern, featuring hydroxyl groups at the 2 and 7 positions and bromine atoms at the 1 and 8 (peri) positions, makes it a valuable precursor for a range of advanced materials. This technical guide delves into the discovery, historical context, and synthetic methodologies of this important intermediate, providing detailed experimental protocols and summarizing key quantitative data for researchers in organic synthesis and materials science.

Introduction: The Significance of Peri-Substitution

Naphthalene derivatives with substituents at the 1 and 8 peri-positions exhibit unique chemical and physical properties due to the enforced proximity of the substituent groups. This steric crowding can lead to significant electronic interactions and restricted bond rotation, giving rise to atropisomerism and other phenomena of interest in materials science and drug design. This compound is a prime example of such a scaffold, offering reactive bromine atoms for cross-coupling reactions and hydroxyl groups for further functionalization.

Discovery and Historical Context

While a definitive first synthesis of this compound is not prominently documented in readily available literature, its development is intrinsically linked to the broader study of electrophilic substitution on 2,7-dihydroxynaphthalene. The challenge in synthesizing the 1,8-dibromo isomer has historically been the lack of regioselectivity in the direct bromination of the starting diol.

A significant publication in the field of 1,8-disubstituted naphthalenes is the 1996 paper by Victor S. G. Bryant and John B. Bremner, which explored a directed ortho-metalation approach to synthesize 2,7-disubstituted-1,8-naphthalenediols. While this work focused on a different synthetic strategy, it underscored the growing interest in this class of compounds for creating novel molecular architectures. The direct bromination approach, though less controlled, remains a common method for accessing this and other brominated isomers.

Synthesis of this compound

The primary and most direct route to this compound is the electrophilic bromination of 2,7-dihydroxynaphthalene.

Synthetic Pathway

The synthesis involves the direct bromination of 2,7-dihydroxynaphthalene, which can be prepared via the caustic fusion of naphthalene-2,7-disulfonic acid.[1]

Caption: General synthetic pathway to this compound.

Challenges in Regioselectivity

The hydroxyl groups of 2,7-dihydroxynaphthalene are activating and ortho-, para-directing. This leads to multiple activated positions on the naphthalene ring (C-1, C-3, C-6, and C-8), making the regioselective synthesis of the 1,8-isomer challenging.[2] Direct bromination often results in a mixture of dibrominated products, with the 1,6- and 1,3-isomers being significant byproducts.[2]

Caption: Isomeric mixture from direct bromination of 2,7-dihydroxynaphthalene.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not widely published. However, based on general procedures for the bromination of naphthalenediols, a representative protocol is provided below.

Synthesis of 2,7-Dihydroxynaphthalene (Industrial Method)

A common industrial method involves the alkali fusion of sodium 2,7-naphthalenedisulfonate.

-

Reactants: Sodium 2,7-naphthalenedisulfonate, sodium hydroxide, sodium oxide.

-

Solvent: High-boiling point alkane (e.g., n-dodecane).

-

Procedure:

-

Charge a high-pressure autoclave with sodium 2,7-naphthalenedisulfonate, sodium hydroxide, sodium oxide, and the solvent.

-

Heat the mixture to 260-320 °C with stirring and maintain the reaction for 8-12 hours.

-

Cool the reaction mixture to room temperature.

-

Filter the solid product and neutralize the filter cake with a sulfuric acid solution to a pH of 0-4.

-

Filter the resulting suspension and dry the solid to obtain 2,7-dihydroxynaphthalene.

-

Synthesis of this compound

This protocol is a generalized procedure and requires optimization for maximizing the yield of the desired 1,8-isomer.

-

Reactants: 2,7-Dihydroxynaphthalene, Bromine (Br₂) or N-Bromosuccinimide (NBS).

-

Solvent: Glacial acetic acid or acetonitrile.

-

Procedure:

-

Dissolve 2,7-dihydroxynaphthalene in the chosen solvent in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of the brominating agent (e.g., 2.1 equivalents of Br₂ in glacial acetic acid) to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a large volume of cold water to precipitate the crude product.

-

Filter the precipitate, wash with water, and dry.

-

Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to separate the 1,8-dibromo isomer from other isomers.

-

Quantitative Data

Due to the challenges in isolating the pure 1,8-dibromo isomer, comprehensive and consistent quantitative data in the literature is scarce. The following table summarizes the key properties of the target compound and its main precursor.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key Application |

| 2,7-Dihydroxynaphthalene | 582-17-2 | C₁₀H₈O₂ | 160.17 | Solid | Precursor for synthesis |

| This compound | 102153-56-0 | C₁₀H₆Br₂O₂ | 317.96 | Solid | Intermediate for strained organic molecules[2] |

Applications in Advanced Synthesis

The primary utility of this compound lies in its role as a precursor to 1,8-disubstituted naphthalene scaffolds. The bromine atoms at the peri-positions are amenable to various cross-coupling reactions, such as Suzuki and Stille couplings, which allow for the introduction of aryl or other functional groups.[2]

References

Methodological & Application

Suzuki coupling protocol using 1,8-Dibromonaphthalene-2,7-diol

Application Notes and Protocols

Topic: Suzuki Coupling Protocol using 1,8-Dibromonaphthalene-2,7-diol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction joins an organoboron species with an organohalide, and is widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] Substituted naphthalene scaffolds are of significant interest in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4] In particular, 1,8-dihydroxynaphthalene (DHN) and its derivatives are known to possess antioxidant properties and are precursors to biologically active melanins.[5][6]

This document provides a detailed protocol for the Suzuki coupling of this compound with various arylboronic acids. The presence of unprotected hydroxyl groups on the naphthalene core presents a unique challenge, necessitating careful optimization of reaction conditions to achieve high yields and prevent unwanted side reactions. The resulting 1,8-diaryl-naphthalene-2,7-diol products are valuable intermediates for the development of novel therapeutic agents and functional materials.

Experimental Protocol

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-Dioxane, Toluene, DMF, with water)

-

Anhydrous, degassed solvents

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

-

Magnetic stirrer and heating plate

-

TLC plates and developing chamber

-

Column chromatography supplies (silica gel, solvents)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (2.2-3.0 equiv.), and the base (3.0-4.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst (1-5 mol%).

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). The reaction concentration is typically in the range of 0.1-0.5 M with respect to the dibromonaphthalene.

-

Reaction: Stir the reaction mixture at a temperature ranging from 80 °C to 110 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1,8-diaryl-naphthalene-2,7-diol.

-

Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Data Presentation

The following tables summarize typical reaction components and conditions for the Suzuki coupling of this compound.

Table 1: Reagents and Stoichiometry

| Reagent | Molar Equivalents | Purpose |

| This compound | 1.0 | Starting Material |

| Arylboronic Acid | 2.2 - 3.0 | Coupling Partner |

| Palladium Catalyst | 0.01 - 0.05 (1-5 mol%) | Catalyst |

| Base | 3.0 - 4.0 | Activator |

| Solvent | - | Reaction Medium |

Table 2: Recommended Reaction Conditions

| Parameter | Condition | Notes |

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Pd(PPh₃)₄ is often effective for bromophenols. |

| Base | K₃PO₄ or Cs₂CO₃ | A strong, non-nucleophilic base is preferred to avoid side reactions with the hydroxyl groups. |

| Solvent System | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | The presence of water is often crucial for the transmetalation step.[2] |

| Temperature | 80 - 110 °C | Higher temperatures may be required for less reactive arylboronic acids. |

| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent degradation of the palladium catalyst. |

Visualizations

Caption: Experimental workflow for the Suzuki coupling of this compound.

Caption: Synthesis and potential applications of 1,8-diaryl-naphthalene-2,7-diols.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 5. mdpi.com [mdpi.com]

- 6. 1,8-Dihydroxynaphthalene (DHN)-Melanin Biosynthesis Inhibitors Increase Erythritol Production in Torula corallina, and DHN-Melanin Inhibits Erythrose Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Stille Coupling Reactions with 1,8-Dibromonaphthalene-2,7-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille coupling reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1][2][3][4][5][6] Its tolerance of a wide array of functional groups makes it a valuable tool in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[2][5] These application notes provide a detailed protocol for the Stille coupling of 1,8-Dibromonaphthalene-2,7-diol with various organostannanes. The resulting 1,8-disubstituted-2,7-dihydroxynaphthalene derivatives are valuable building blocks in medicinal chemistry and materials science, with applications ranging from novel ligands and fluorescent probes to precursors for biologically active compounds. Naphthalene derivatives are integral to many synthetic drugs and natural products.[3]

The presence of free hydroxyl groups on the naphthalene core is generally well-tolerated in Stille couplings, which is a significant advantage of this methodology.[5] This protocol has been developed based on established principles of Stille coupling reactions and analogous transformations involving substituted bromonaphthalenes and phenols.

Reaction Principle and Logical Workflow

The Stille coupling reaction proceeds via a catalytic cycle involving a palladium(0) complex. The key steps are the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organostannane reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Caption: Experimental workflow for the Stille coupling of this compound.

Experimental Protocols

This section provides a general protocol for the Stille coupling of this compound. The reaction conditions may require optimization depending on the specific organostannane used.

Materials and Reagents

-

This compound

-

Organostannane (e.g., Aryl-SnBu₃, Vinyl-SnBu₃, Alkynyl-SnBu₃)

-

Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

-

Ligand (if using Pd₂(dba)₃): Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Anhydrous, degassed solvent: Toluene, Dioxane, or N,N-Dimethylformamide (DMF)

-

Optional Additive: Copper(I) iodide (CuI)

-

Aqueous Potassium Fluoride (KF) solution (for work-up)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment

-

Schlenk flask or round-bottom flask with a reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

Magnetic stirrer with a heating mantle or oil bath

-

Standard laboratory glassware for work-up and purification

-

Rotary evaporator

-

Flash chromatography system

General Procedure

-

Reaction Setup:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the organostannane (2.2-2.5 equiv for disubstitution), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.10 equiv).

-

If using Pd₂(dba)₃, add the appropriate phosphine ligand (e.g., PPh₃, 4-8 equiv relative to Pd₂(dba)₃).

-

For challenging couplings, the addition of CuI (0.1-0.2 equiv) can be beneficial.[7]

-

Add anhydrous, degassed solvent (e.g., Toluene, 0.1-0.2 M concentration relative to the dibromonaphthalene).

-

-

Reaction Execution:

-

Ensure the reaction mixture is thoroughly degassed by bubbling with an inert gas for 15-20 minutes or by three freeze-pump-thaw cycles.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate).

-

To remove tin byproducts, stir the organic solution vigorously with an aqueous solution of potassium fluoride (KF) for 1-2 hours. A precipitate of tributyltin fluoride will form.

-

Filter the mixture through a pad of Celite®, washing with the organic solvent.

-

Transfer the filtrate to a separatory funnel and wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to afford the desired 1,8-disubstituted-2,7-dihydroxynaphthalene.

-

Data Presentation

The following table summarizes typical reaction parameters for the Stille coupling of this compound. Please note that these are representative conditions and may require optimization.

| Entry | Organostannane (R-SnBu₃) | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenyl-SnBu₃ | Pd(PPh₃)₄ (5) | - | Toluene | 100 | 12-24 | Optimize |

| 2 | (Thiophen-2-yl)-SnBu₃ | Pd₂(dba)₃ (2.5) | PPh₃ (10) | DMF | 90 | 12-24 | Optimize |

| 3 | (Vinyl)-SnBu₃ | Pd(PPh₃)₄ (5) | - | Dioxane | 95 | 8-16 | Optimize |

| 4 | (Alkynyl)-SnBu₃ | Pd(PPh₃)₄ (5) | CuI (10) | Toluene | 80 | 6-12 | Optimize |

Yields are dependent on the specific substrate and require experimental optimization.

Signaling Pathways and Applications

The 1,8-disubstituted naphthalene scaffold is a key structural motif in various biologically active molecules and functional materials. For instance, naphthalimide derivatives have been investigated for their antitumor properties, acting as DNA intercalators.[8] The diol functionality in the products derived from this compound offers a handle for further functionalization, potentially leading to the development of novel therapeutic agents or molecular sensors.

Caption: Logical relationships from synthesis to potential applications.

Safety Precautions

-

Organostannanes are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.

-

Solvents used in the reaction are flammable and should be handled with care.

By following these protocols and considering the provided data, researchers can effectively utilize the Stille coupling reaction for the synthesis of novel 1,8-disubstituted-2,7-dihydroxynaphthalene derivatives for a wide range of applications in drug discovery and materials science.

References

- 1. Stille reaction - Wikipedia [en.wikipedia.org]

- 2. Stille Coupling | NROChemistry [nrochemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Stille Coupling [organic-chemistry.org]

- 5. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 6. synarchive.com [synarchive.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Palladium catalyzed synthesis of highly substituted naphthalenes via direct ring construction from amides with alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Synthesis of Novel Ligands from 1,8-Dibromonaphthalene-2,7-diol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel ligands derived from 1,8-dibromonaphthalene-2,7-diol. This versatile starting material offers multiple reaction sites—two hydroxyl groups and two bromine atoms—allowing for the creation of a diverse range of ligand structures with potential applications in medicinal chemistry, materials science, and catalysis. The strategic functionalization of this naphthalene scaffold can lead to the development of unique molecular architectures with tailored electronic and steric properties.

Introduction

This compound is a key building block in the synthesis of sterically hindered and electronically distinct ligands. The peri-disposition of the bromine atoms at the 1 and 8 positions, combined with the hydroxyl groups at the 2 and 7 positions, provides a rigid framework for constructing complex molecules. The derivatization of the hydroxyl groups, for instance, through etherification or esterification, can modulate the solubility and coordination properties of the resulting ligand. Subsequently, the bromine atoms can be substituted via cross-coupling reactions, such as the Suzuki or Stille reactions, to introduce a variety of aryl or other functional groups. This step-wise approach allows for the systematic modification of the ligand's properties.

Naphthalene derivatives, in general, are of significant interest in drug discovery due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique three-dimensional structures that can be generated from 1,8-disubstituted naphthalenes make them attractive scaffolds for targeting specific biological macromolecules.

Synthetic Pathways and Key Reactions

The synthesis of novel ligands from this compound can be approached through several synthetic strategies. The two primary sites for modification are the hydroxyl groups and the carbon-bromine bonds. The choice of reaction sequence depends on the desired final structure and the compatibility of the functional groups.

A common and logical synthetic route involves a two-step process:

-

Functionalization of the Diol: The hydroxyl groups can be modified through reactions such as etherification or esterification. This step not only introduces new functional groups but can also serve to protect the hydroxyls during subsequent reactions.

-

Cross-Coupling Reactions: The bromine atoms can be replaced with a wide range of substituents using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful method for forming carbon-carbon bonds with aryl, heteroaryl, or vinyl boronic acids or esters.

This modular approach allows for the generation of a library of ligands with diverse functionalities.

Application Notes

1. Synthesis of Chiral Ligands and Atropisomers:

The steric hindrance between bulky substituents at the 1 and 8 positions of the naphthalene core can lead to restricted rotation around the C1-C(substituent) and C8-C(substituent) bonds, resulting in stable atropisomers. These chiral ligands are of great interest in asymmetric catalysis. By first introducing chiral auxiliaries via the hydroxyl groups, the subsequent cross-coupling can be directed to produce enantiomerically enriched products.

2. Development of Bioactive Molecules:

The naphthalene scaffold is present in numerous bioactive compounds. By incorporating pharmacophores through both the diol and dibromo positions, novel drug candidates can be synthesized. For instance, the introduction of heterocyclic moieties known for their biological activity via Suzuki coupling can lead to compounds with potential anticancer or antimicrobial properties.

3. Design of Metal-Complexing Ligands:

The functionalized diol can act as a chelating moiety for metal ions. The synthesis of ligands where the 2,7-diol is converted into a crown ether-like structure, for example, can lead to selective ionophores. Subsequent modification at the 1 and 8 positions can be used to tune the electronic properties and stability of the resulting metal complexes.

Experimental Protocols

Protocol 1: Synthesis of 1,8-Dibromo-2,7-bis(2-pyridyloxy)naphthalene

This protocol describes the etherification of the hydroxyl groups of this compound with 2-bromopyridine. This reaction introduces nitrogen-containing heterocycles, which are common coordinating groups in ligand design.

Materials:

-

This compound

-

2-Bromopyridine

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Chloroform (CHCl₃)

-

Sodium Hydroxide (NaOH) solution (10% aqueous)

-

Acetone

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1 equivalent), 2-bromopyridine (3 equivalents), and potassium carbonate (4 equivalents).

-

Add a sufficient volume of DMF to dissolve the reactants and allow for efficient stirring.

-

Heat the mixture to reflux and maintain for 72 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a 10% aqueous solution of sodium hydroxide.

-

Extract the aqueous phase repeatedly with chloroform.

-

Combine the organic extracts and wash with deionized water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the chloroform by rotary evaporation.

-

The resulting DMF solution is heated and treated with decolorizing charcoal, then filtered.

-

The product is precipitated by the addition of acetone.

-

The crude product can be recrystallized from an acetone/water mixture to yield pure 1,8-dibromo-2,7-bis(2-pyridyloxy)naphthalene as colorless crystals.[1][2]

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Yield (%) |

| This compound | 317.96 | 1 | - |

| 2-Bromopyridine | 158.00 | 3 | - |

| Potassium Carbonate | 138.21 | 4 | - |

| 1,8-Dibromo-2,7-bis(2-pyridyloxy)naphthalene | 472.15 | - | 50-60 |

Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 1,8-Diaryl-2,7-bis(2-pyridyloxy)naphthalene

This protocol outlines the palladium-catalyzed Suzuki-Miyaura coupling of the previously synthesized 1,8-dibromo-2,7-bis(2-pyridyloxy)naphthalene with an arylboronic acid.

Materials:

-

1,8-Dibromo-2,7-bis(2-pyridyloxy)naphthalene

-

Arylboronic acid (e.g., Phenylboronic acid) (2.5 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

-

Potassium Carbonate (K₂CO₃) (4 equivalents)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

To a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio), add 1,8-dibromo-2,7-bis(2-pyridyloxy)naphthalene (1 equivalent), the arylboronic acid (2.5 equivalents), and potassium carbonate (4 equivalents).

-

Purge the mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equivalents), to the reaction mixture.

-

Heat the mixture to reflux (typically 80-100 °C) and stir under an inert atmosphere for 24-48 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 1,8-diaryl-2,7-bis(2-pyridyloxy)naphthalene.

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Yield (%) |

| 1,8-Dibromo-2,7-bis(2-pyridyloxy)naphthalene | 472.15 | 1 | - |

| Phenylboronic acid | 121.93 | 2.5 | - |

| Pd(PPh₃)₄ | 1155.56 | 0.05 | - |

| 1,8-Diphenyl-2,7-bis(2-pyridyloxy)naphthalene | 468.54 | - | 70-85 |

Visualizations

Caption: General workflow for the synthesis of novel ligands from this compound.

Caption: Potential applications of novel ligands derived from this compound.

References

Application Notes and Protocols for 1,8-Dibromonaphthalene-2,7-diol in Organic Electronics

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Dibromonaphthalene-2,7-diol is a specialized aromatic building block with significant potential in the field of organic electronics. Its unique structure, featuring bromine atoms at the sterically hindered 1 and 8 (peri) positions and hydroxyl groups at the 2 and 7 positions, makes it a valuable precursor for the synthesis of novel organic semiconductors. The peri-dibromo substitution allows for the creation of strained, non-planar 1,8-diarylnaphthalene derivatives, which can inhibit intermolecular aggregation and enhance photoluminescence. The diol functionality provides a handle for further chemical modification to fine-tune the solubility, electronic properties, and solid-state packing of the resulting materials.

These application notes provide an overview of the potential uses of this compound in organic electronics, along with generalized experimental protocols for the synthesis of derivative materials and the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Key Properties and Advantages

The unique substitution pattern of this compound offers several advantages for the design of organic electronic materials:

-

Steric Hindrance: The bromine atoms at the 1 and 8 positions are amenable to cross-coupling reactions, such as Suzuki and Stille couplings, to introduce aryl groups.[1] The resulting 1,8-diarylnaphthalenes adopt a twisted conformation due to steric hindrance between the peri-substituents, which can suppress π-π stacking and concentration quenching in the solid state.

-

Tunable Electronic Properties: The diol functionality at the 2 and 7 positions can be etherified or esterified to modulate the electronic properties, solubility, and processability of the final molecule. This allows for the fine-tuning of HOMO/LUMO energy levels to optimize charge injection and transport in electronic devices.

-

Precursor to Novel Architectures: This molecule serves as a key intermediate for synthesizing highly strained and sterically congested molecules, including stable atropisomers, which are of interest for chiroptical and advanced materials applications.

Potential Applications in Organic Electronics

While specific device data for polymers and small molecules directly derived from this compound is emerging, its structural similarity to 1,8-dibromonaphthalene suggests strong potential in the following areas:

-

Organic Light-Emitting Diodes (OLEDs): As a building block for host materials or emissive dopants, particularly for blue and green emitters. The twisted structure of its derivatives can lead to high photoluminescence quantum yields in the solid state.

-

Organic Field-Effect Transistors (OFETs): The functionalized naphthalene core can be incorporated into conjugated polymers or small molecules for use as the active semiconductor layer in OFETs. The diol groups can be used to attach solubilizing chains, enabling solution-based processing of these materials.

-

Organic Solar Cells (OSCs): As a component in donor or acceptor materials, where the tunable electronic properties can be leveraged to optimize the energy level alignment and morphology of the active layer for efficient charge separation and collection.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 102153-56-0 |

| Molecular Formula | C₁₀H₆Br₂O₂ |

| Molecular Weight | 317.96 g/mol |

| Appearance | Off-white to light brown powder |

| Solubility | Soluble in polar organic solvents (e.g., THF, DMF) |

Table 2: Expected Properties of Polymers Derived from this compound

| Property | Expected Range/Characteristic | Rationale |

| HOMO Level | -5.2 to -5.8 eV | Naphthalene core with electron-donating hydroxyl groups. |

| LUMO Level | -2.0 to -2.5 eV | Influenced by the nature of the co-monomer. |

| Band Gap | 2.7 to 3.5 eV | Suitable for blue emission in OLEDs or as wide-bandgap semiconductors. |

| Photoluminescence Quantum Yield (Solid State) | Moderate to High | Steric hindrance from 1,8-disubstitution reduces aggregation-caused quenching. |

| Solubility | Tunable | Derivatization of the diol functionality with alkyl chains can enhance solubility. |

| Thermal Stability (TGA, 5% weight loss) | > 300 °C | Rigid naphthalene backbone imparts good thermal stability. |

Experimental Protocols

Protocol 1: Synthesis of 1,8-Diaryl-naphthalene-2,7-diol via Suzuki Coupling

This protocol describes a general method for the synthesis of a 1,8-diarylnaphthalene derivative from this compound.

Materials:

-

This compound

-

Arylboronic acid (2.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 4 equivalents)

-

Solvent (e.g., Toluene/Ethanol/Water mixture)

-

Nitrogen or Argon gas supply

Procedure:

-

To a Schlenk flask, add this compound (1 equivalent), arylboronic acid (2.2 equivalents), and potassium carbonate (4 equivalents).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the degassed solvent mixture (e.g., Toluene:Ethanol:Water = 4:1:1).

-

Add the palladium catalyst to the reaction mixture under the inert atmosphere.

-

Heat the reaction mixture to reflux (typically 90-100 °C) and stir for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.

-

After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 1,8-diaryl-naphthalene-2,7-diol.

Protocol 2: Fabrication of a Solution-Processed Organic Field-Effect Transistor (OFET)

This protocol outlines the fabrication of a bottom-gate, top-contact OFET using a polymer derived from this compound.

Materials:

-

Heavily doped Si wafer with a SiO₂ dielectric layer (gate/dielectric)

-

Polymer derived from this compound

-

Organic solvent for the polymer (e.g., chloroform, chlorobenzene)

-

Gold (for source/drain electrodes)

Procedure:

-

Clean the Si/SiO₂ substrate by sequential ultrasonication in deionized water, acetone, and isopropanol, followed by drying with a stream of nitrogen.

-

Optionally, treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the semiconductor/dielectric interface.

-

Prepare a solution of the naphthalenediol-based polymer in a suitable organic solvent (e.g., 5-10 mg/mL).

-

Deposit the polymer solution onto the substrate using spin-coating to form a thin film.

-

Anneal the film at an optimized temperature (typically 80-150 °C) to remove residual solvent and improve molecular ordering.

-

Thermally evaporate gold through a shadow mask to define the source and drain electrodes (typically 50 nm thick) on top of the semiconductor layer.

-

Characterize the electrical performance of the OFET using a semiconductor parameter analyzer in a probe station under ambient or inert conditions.

Visualizations

Caption: Synthetic pathway from 2,7-Dihydroxynaphthalene to a conjugated polymer.

References

Application Notes and Protocols for Naphthalene-Based Monomers in Polymer Synthesis

Introduction to Naphthalene-Based Monomers for Advanced Polymer Synthesis

Naphthalene-based monomers offer a versatile platform for the development of advanced polymers with unique optical, thermal, and mechanical properties. The rigid, aromatic structure of the naphthalene unit can be incorporated into polymer backbones to enhance thermal stability and introduce functionalities such as fluorescence. This document provides detailed application notes and protocols for the use of 1,8-dibromonaphthalene-2,7-diol and related naphthalene-based diols as monomers in polymer synthesis. While direct polymerization of this compound is not extensively documented, its structure presents significant potential for creating novel polymers through well-established synthetic routes. This guide also covers the practical application of closely related and more commonly used monomers: naphthalene-2,7-diol and 1,8-dihydroxynaphthalene.

This compound: A Versatile Building Block for Novel Polymer Architectures

This compound is a specialized aromatic monomer with distinct reactive sites that allow for tailored polymer synthesis. The peri-disposed bromine atoms are ideal for metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct a polymer backbone. Simultaneously, the 2,7-dihydroxy groups provide sites for subsequent polymer modification or for the synthesis of polyesters and polyethers. This dual functionality makes it a highly valuable monomer for creating complex, three-dimensional polymer structures and functional materials.

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 102153-56-0 |

| Molecular Formula | C₁₀H₆Br₂O₂ |

| Molecular Weight | 317.96 g/mol |

| Appearance | Solid |

| Key Application | Intermediate for strained organic molecules and potential monomer for specialty polymers. |

Application: Synthesis of Conjugated Polymers via Suzuki-Miyaura Polycondensation

The bromine atoms at the 1 and 8 positions of this compound are amenable to Suzuki-Miyaura cross-coupling reactions with a variety of diboronic acids or their esters. This polycondensation reaction can be used to synthesize novel conjugated polymers with tailored optical and electronic properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs).[1][2] The diol functionality can be protected prior to polymerization and later deprotected to allow for further functionalization of the resulting polymer.

Generalized Experimental Protocol for Suzuki-Miyaura Polycondensation

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a dibromo-aromatic monomer, such as (protected) this compound, with an aryl diboronic acid.

Materials:

-

This compound (or its protected derivative) (1.0 mmol)

-

Aryl diboronic acid or bis(pinacolato)diboron (1.0 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃/ligand) (0.02 mmol, 2 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, NaOH) (4.0 mmol)

-

Solvent (e.g., Toluene, DMF, Dioxane, and water mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a Schlenk flask, dissolve this compound (or its protected form) and the aryl diboronic acid in the chosen solvent.

-

Degas the solution by bubbling with an inert gas for 30 minutes.

-

Add the palladium catalyst and the base to the reaction mixture under the inert atmosphere.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 24-72 hours.

-

Monitor the progress of the polymerization by techniques such as GPC to follow the increase in molecular weight.

-

After the reaction is complete, cool the mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent like methanol or acetone.

-

Filter the polymer and wash it extensively with water, methanol, and acetone to remove residual catalyst and unreacted monomers.

-

Dry the polymer under vacuum at an elevated temperature.

Caption: Workflow for Suzuki-Miyaura Polycondensation.

Naphthalene-2,7-diol: A Monomer for High-Performance Epoxy Resins